2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-keto esters, and urea under acidic or basic conditions. One common method is the Biginelli reaction, which is a three-component reaction that provides a straightforward route to dihydropyrimidines.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have enhanced biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This inhibition helps in reducing uric acid levels in the body, which is beneficial for treating gout and other hyperuricemia-related conditions.
Comparison with Similar Compounds
Similar Compounds
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These derivatives have shown excellent xanthine oxidase inhibitory potency.
Uniqueness
2-Butyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific butyl substitution, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-butyl-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-4-7-10-5-6(9(13)14)8(12)11-7/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
FZWRSUFGMCYDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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